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Introduction
Metabolic reprogramming is a hallmark of cancer, presenting a promising avenue for

therapeutic intervention. One key enzyme in this altered metabolic landscape is

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for

one-carbon (1C) metabolism. MTHFD2 is highly expressed in a wide array of solid tumors,

including breast, lung, colorectal, and renal cell carcinoma, while its expression in normal adult

tissues is minimal.[1][2][3] This differential expression profile makes MTHFD2 an attractive

target for cancer therapy. DS18561882 is a potent and selective small molecule inhibitor of

MTHFD2, demonstrating significant anti-tumor activity in preclinical models.[4] This technical

guide provides an in-depth overview of the target validation of DS18561882 in solid tumors,

focusing on its mechanism of action, experimental validation, and preclinical efficacy.

Mechanism of Action
DS18561882 exerts its anti-tumor effects by inhibiting the enzymatic activity of MTHFD2.

MTHFD2 is a critical component of the mitochondrial folate pathway, which provides one-

carbon units for the de novo synthesis of purines and thymidylate, essential building blocks for

DNA and RNA.[5] Inhibition of MTHFD2 by DS18561882 disrupts this metabolic flux, leading to

a depletion of nucleotide pools. This, in turn, induces replication stress and ultimately triggers

cancer cell death.[6] The mechanism of action is centered on preventing the conversion of
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5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a key step in providing one-

carbon units for purine biosynthesis.[5]

Signaling Pathway
The inhibition of MTHFD2 by DS18561882 has downstream effects on several signaling

pathways implicated in cancer progression. MTHFD2 has been shown to activate the AKT

signaling pathway, a crucial regulator of cell proliferation and survival.[7] By inhibiting MTHFD2,

DS18561882 may indirectly suppress AKT signaling, contributing to its anti-proliferative effects.

MTHFD2 Signaling Pathway Inhibition by DS18561882
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Caption: MTHFD2 inhibition by DS18561882 disrupts purine synthesis, leading to apoptosis.

Data Presentation
In Vitro Efficacy of DS18561882
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Cell Line
Cancer
Type

Assay Type Endpoint Value Reference

MDA-MB-231
Breast

Cancer

Cell Growth

Inhibition
GI50 140 nM [4]

A549

Lung

Adenocarcino

ma

MTT Assay IC50 9.013 µM [8]

H1299

Lung

Adenocarcino

ma

MTT Assay -

Decreased

cell viability

with

pemetrexed

combination

[8]

786-O
Renal Cell

Carcinoma

Cell

Proliferation
-

Dose-

dependent

reduction in

proliferation

[9]

CAKI-1
Renal Cell

Carcinoma

Cell

Proliferation
-

Dose-

dependent

reduction in

proliferation

[9]

In Vivo Efficacy of DS18561882
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Cancer
Type

Model
Dosing
Regimen

Endpoint Result Reference

Breast

Cancer

MDA-MB-231

Xenograft

30, 100, 300

mg/kg, BID

Tumor

Growth

Inhibition

Dose-

dependent

tumor growth

inhibition

[10]

Renal Cell

Carcinoma

786-O

Xenograft
Not specified

Tumor

Growth

Significantly

reduced

tumor growth

with MTHFD2

knockdown

[9]

Renal Cell

Carcinoma

CAKI-1

Xenograft
Not specified

Tumor

Growth

Significantly

reduced

tumor growth

with MTHFD2

knockdown

[9]

Experimental Protocols
MTHFD2 Enzymatic Inhibition Assay
This assay determines the direct inhibitory effect of DS18561882 on MTHFD2 enzymatic

activity.

Materials:

Recombinant human MTHFD2 protein

DS18561882

Assay buffer (e.g., Tris-HCl, pH 7.5)

Substrates: 5,10-methylenetetrahydrofolate (CH2-THF) and NAD+

Detection reagent (e.g., NAD(P)H-Glo™ Detection System)
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384-well plates

Plate reader

Protocol:

Prepare serial dilutions of DS18561882 in the assay buffer.

Add the diluted compound and recombinant MTHFD2 enzyme to the wells of a 384-well

plate.

Initiate the enzymatic reaction by adding the substrates (CH2-THF and NAD+).

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the production of NADH using a plate reader.

Calculate the IC50 value by fitting the dose-response curve.

Cell-Based Growth Inhibition Assay
This assay evaluates the effect of DS18561882 on the proliferation of cancer cell lines.

Materials:

Cancer cell lines (e.g., MDA-MB-231, A549)

Cell culture medium and supplements

DS18561882

96-well plates

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Plate reader

Protocol:
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Seed cancer cells into 96-well plates and allow them to adhere overnight.

Treat the cells with serial dilutions of DS18561882.

Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

Add the cell viability reagent to each well and incubate as per the manufacturer's

instructions.

Measure the absorbance or luminescence using a plate reader.

Calculate the GI50 or IC50 value from the dose-response curve.[11][12]

In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of DS18561882 in a living organism.

Materials:

Immunocompromised mice (e.g., NOD-SCID)

Cancer cell line (e.g., MDA-MB-231)

Matrigel (optional)

DS18561882 formulation for oral administration

Vehicle control

Calipers for tumor measurement

Protocol:

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of

each mouse.[13]

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.
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Administer DS18561882 or vehicle control orally according to the specified dosing regimen

(e.g., daily or twice daily).

Measure tumor volume and body weight 2-3 times per week.

At the end of the study, euthanize the mice and excise the tumors for weighing and further

analysis.

Calculate the tumor growth inhibition (TGI).

Target Validation using CRISPR/Cas9 Knockout
This method is used to confirm that the anti-tumor effects of DS18561882 are specifically due

to the inhibition of MTHFD2.

Materials:

Cancer cell line

Lentiviral vectors expressing Cas9 and MTHFD2-specific gRNAs

Transfection reagent

Puromycin or other selection agent

Antibodies for Western blotting (MTHFD2, loading control)

Protocol:

Design and clone MTHFD2-specific gRNAs into a lentiviral vector.

Produce lentiviral particles in a packaging cell line (e.g., HEK293T).

Transduce the target cancer cell line with the lentiviral particles.

Select for successfully transduced cells using an appropriate selection agent.

Validate the knockout of MTHFD2 expression by Western blotting.
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Perform cell proliferation and other functional assays on the knockout and control cell lines to

assess the phenotypic consequences of MTHFD2 loss.[8][14]

Experimental Workflow and Logic
The validation of DS18561882 as a therapeutic agent against solid tumors follows a logical

progression from in vitro characterization to in vivo efficacy studies.

DS18561882 Target Validation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8095293#ds18561882-target-validation-in-solid-
tumors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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